![molecular formula C17H19N3O2S B2656309 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde CAS No. 1280863-44-6](/img/structure/B2656309.png)
4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde
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Overview
Description
“4-(2-methyl-1,3-thiazol-4-yl)aniline” is a heterocyclic compound with the empirical formula C10H10N2S . It has a molecular weight of 190.26 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of “4-(2-methyl-1,3-thiazol-4-yl)aniline” isCc1nc(cs1)-c2ccc(N)cc2
. The InChI is 1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
. Physical And Chemical Properties Analysis
The compound is solid in form . It should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Antimicrobial Activities
- The synthesis of novel derivatives containing piperazine and their antimicrobial activities has been a significant area of research. Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including those involving piperazine, showed good to moderate activities against test microorganisms (H. Bektaş et al., 2007). Further, derivatives with piperazine substituents were found active against Gram-positive bacteria, showcasing the role of cyclic amines in enhancing antimicrobial efficacy (P. Magdolen, P. Zahradník, P. Foltínová, 2000).
Antiproliferative Effects
- Certain derivatives have demonstrated significant antiproliferative effects on human leukemic cells. This includes compounds synthesized with a piperazine backbone, showing potent activity against various cancer cell lines, indicating their potential as anticancer agents (Kothanahally S. Sharath Kumar et al., 2014).
Synthesis Methodologies
- Innovative synthesis methods have been developed for creating piperazine-based antimicrobial agents. For instance, a class of 2-benzothiazolylimino-4-thiazolidinones prepared via accelerated N-formylation showcased promising antimicrobial potential, highlighting the synthetic strategies and the importance of piperazine structures in drug development (Rahul V. Patel, S. W. Park, 2015).
- Additionally, the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety and their antimicrobial activity further emphasize the diverse chemical manipulations possible with piperazine and its derivatives, expanding the scope of their applications in medicinal chemistry (T. I. El-Emary et al., 2005).
Safety and Hazards
The compound has the hazard statements H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-18-16(12-23-13)10-19-6-8-20(9-7-19)17(22)15-4-2-14(11-21)3-5-15/h2-5,11-12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPQHRDFPJMIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde |
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